molecular formula C27H29NO9 B119983 4'-O-Methylstephavanine CAS No. 152013-83-7

4'-O-Methylstephavanine

Cat. No. B119983
M. Wt: 511.5 g/mol
InChI Key: FQTGWQFUPQBOJP-UHPCZMERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-O-Methylstephavanine is a plant-derived alkaloid that has been found to have various biological activities. It is extracted from the leaves of the plant Stephania venosa, which is commonly found in Southeast Asia. The compound has been studied extensively for its potential use in the treatment of various diseases.

Mechanism Of Action

The mechanism of action of 4'-O-Methylstephavanine is not fully understood. However, studies have shown that the compound exerts its biological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. The compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.

Biochemical And Physiological Effects

Studies have shown that 4'-O-Methylstephavanine has various biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, the compound has been found to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4'-O-Methylstephavanine in lab experiments is its availability. The compound can be easily extracted from the leaves of Stephania venosa, making it a cost-effective option for researchers. Additionally, the compound has been found to have low toxicity, making it a safe option for in vitro and in vivo studies.
One of the limitations of using 4'-O-Methylstephavanine in lab experiments is its low solubility in water. This can make it difficult to administer the compound in certain experimental settings. Additionally, the mechanism of action of the compound is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 4'-O-Methylstephavanine. One area of research is the development of more efficient synthesis methods for the compound. This could lead to increased availability and lower costs for researchers. Another area of research is the investigation of the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of various diseases.

Scientific Research Applications

4'-O-Methylstephavanine has been studied extensively for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. The compound has also been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and neurological disorders.

properties

CAS RN

152013-83-7

Product Name

4'-O-Methylstephavanine

Molecular Formula

C27H29NO9

Molecular Weight

511.5 g/mol

IUPAC Name

[(11R,15S,16S)-15-hydroxy-14-methoxy-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C27H29NO9/c1-31-17-5-4-14(8-18(17)32-2)24(30)36-22-11-25-6-7-28-26(25)12-21(37-27(26,33-3)23(22)29)15-9-19-20(10-16(15)25)35-13-34-19/h4-5,8-10,21-23,28-29H,6-7,11-13H2,1-3H3/t21-,22+,23+,25?,26?,27?/m1/s1

InChI Key

FQTGWQFUPQBOJP-UHPCZMERSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)O[C@H]2CC34CCNC35C[C@H](C6=CC7=C(C=C46)OCO7)OC5([C@H]2O)OC)OC

SMILES

COC1=C(C=C(C=C1)C(=O)OC2CC34CCNC35CC(C6=CC7=C(C=C46)OCO7)OC5(C2O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2CC34CCNC35CC(C6=CC7=C(C=C46)OCO7)OC5(C2O)OC)OC

synonyms

4'-O-methyl-stephavanine
4'-O-methylstephavanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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